molecular formula C19H20BrN3O3S B14095647 N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14095647
M. Wt: 450.4 g/mol
InChI Key: OIDDLCMZRBUFNE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 3-methylbutyl group at position 3 and an N-(4-bromophenyl)acetamide moiety at position 2. The 4-bromophenyl group enhances lipophilicity and may influence receptor binding, while the 3-methylbutyl substituent could modulate solubility and steric interactions .

Properties

Molecular Formula

C19H20BrN3O3S

Molecular Weight

450.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C19H20BrN3O3S/c1-12(2)7-9-22-18(25)17-15(8-10-27-17)23(19(22)26)11-16(24)21-14-5-3-13(20)4-6-14/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24)

InChI Key

OIDDLCMZRBUFNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the 3-methylbutyl Group: This step can be achieved through alkylation reactions using reagents such as alkyl halides in the presence of a base.

    Attachment of the 4-bromophenyl Group: This step involves the coupling of the 4-bromophenyl group to the thieno[3,2-d]pyrimidine core, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound "N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide," also known as N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide, has the molecular formula C19H20BrN3O3SC_{19}H_{20}BrN_3O_3S . While the search results do not provide extensive details on specific applications of this exact compound, they do offer information on related compounds and the potential uses of pyrimidine derivatives in medical and scientific research.

Scientific Research Applications
The compound is a pyrimidinetrione N-substituted glycine derivative . Such compounds have applications as inhibitors of HIF prolyl hydroxylases .

HIF Prolyl Hydroxylase Inhibitors

  • Mechanism of Action Hypoxia-inducible factor (HIF) prolyl hydroxylases (EGLN1, 2, 3) regulate the stability of HIF-alpha subunits (HIF-1alpha, HIF-2alpha, and HIF-3alpha) . Under normal oxygen conditions (normoxia), these hydroxylases hydroxylate proline residues on HIF-alpha, which facilitates interaction with the von Hippel-Lindau (VHL) protein, leading to ubiquitination and subsequent degradation of HIF-alpha .
  • Therapeutic Potential Inhibiting HIF prolyl hydroxylases can increase erythropoietin (Epo) production, offering a potential treatment for anemia . This is particularly relevant in conditions such as anemia in cancer patients (especially those undergoing chemotherapy), elderly individuals, patients with renal disease, and various chronic diseases .
  • Broader Applications Besides anemia, inhibitors of these hydroxylases may also benefit conditions like ischemia, myocardial infarction, stroke, and general cytoprotection .

Relevant Chemical Information

  • Related Structures The search results also mention related compounds such as N-(3-bromophenyl)-2-[4-(3-methylbutyl)-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]acetamide .
  • Salts and Solvents Pharmaceutically acceptable salts of these compounds can be prepared from inorganic or organic acids such as hydrochloride, hydrobromide, sulfate, acetate, and others . Suitable solvents for pharmaceutical use include water, ethanol, and acetic acid, with water being preferred .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The thieno[3,2-d]pyrimidine core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Thieno[3,2-d]pyrimidinone 3-Methylbutyl, 4-bromophenyl ~480 (estimated) High lipophilicity; potential for hydrogen bonding via dioxo groups
CAS 1040634-09-0 Thieno[3,2-d]pyrimidinone 3-Methyl, 7-phenyl, sulfanyl linkage 486.40 Steric bulk from phenyl; reduced H-bonding vs. target
2-[(4-Methyl-6-oxo-pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide Pyrimidinone 4-Methyl, thioether 353.99 Simpler structure; lower molecular weight
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Acetamide 3,4-Difluorophenyl 328.14 Planar dihedral angle (66.4°); crystallographic stability
AMC3 Pyridinone 3-Cyano, 3-methoxyphenyl ~450 (estimated) FPRs modulation; anti-inflammatory activity

Key Research Findings

  • Structural Impact on Activity: The thieno[3,2-d]pyrimidinone core in the target compound enhances rigidity and π-stacking compared to simpler pyrimidinones, which may improve receptor affinity .
  • Synthetic Accessibility : Carbodiimide-mediated coupling (used in ) is a versatile method for acetamide synthesis, but the target’s heterocyclic core may require multi-step protocols involving cyclization and oxidation .

Biological Activity

N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a bromophenyl substituent and a methylbutyl side chain. Its molecular formula is C20H22BrN3O3SC_{20}H_{22}BrN_3O_3S with a molecular weight of 464.38 g/mol. The presence of the bromine atom is significant as it can influence the compound's interaction with biological targets.

This compound acts primarily as an inhibitor of key enzymes involved in nucleotide synthesis. Specifically, it targets:

  • Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis and repair.
  • Dihydrofolate Reductase (DHFR) : Involved in the reduction of dihydrofolate to tetrahydrofolate, essential for DNA synthesis.

By inhibiting these enzymes, the compound may exert cytotoxic effects on rapidly dividing cells such as cancer cells.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown effectiveness against breast cancer and leukemia cell lines by inducing apoptosis through the inhibition of TS and DHFR .
  • In vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound. In one study, tumor-bearing mice treated with this compound exhibited reduced tumor growth compared to control groups. The mechanism was attributed to its dual inhibition of TS and DHFR, leading to impaired DNA synthesis in tumor cells .

Other Biological Activities

Beyond its anticancer properties, this compound has also been investigated for its potential anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting specific cytokines involved in inflammatory responses.
  • Antimicrobial Activity : The compound has shown activity against certain bacterial strains in vitro, indicating potential as an antimicrobial agent .

Case Studies

  • Breast Cancer Treatment : A clinical trial investigated the use of this compound in combination with traditional chemotherapy agents. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.
  • Leukemia Models : In murine models of leukemia, administration of this compound resulted in significant survival benefits and tumor regression rates exceeding those observed with standard treatments.

Data Summary Table

PropertyValue
Molecular FormulaC20H22BrN3O3SC_{20}H_{22}BrN_3O_3S
Molecular Weight464.38 g/mol
Primary TargetsThymidylate Synthase (TS), Dihydrofolate Reductase (DHFR)
Anticancer ActivityEffective against breast cancer and leukemia cell lines
Other ActivitiesAnti-inflammatory, Antimicrobial

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